1-(6-bromopyridin-2-yl)cyclopropan-1-ol is a chemical compound with significant interest in synthetic organic chemistry and medicinal applications. This compound features a cyclopropanol moiety attached to a brominated pyridine ring, which contributes to its unique reactivity and potential biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 214.06 g/mol. Its IUPAC name reflects its structural components, indicating the presence of both a cyclopropane and a bromopyridine group.
1-(6-bromopyridin-2-yl)cyclopropan-1-ol can be synthesized from commercially available starting materials such as pyridine derivatives and cyclopropanones. It belongs to the class of heterocyclic compounds, specifically those containing nitrogen in the ring structure. The compound is classified under organic compounds with potential applications in pharmaceuticals due to its structural features that may interact with biological targets.
The synthesis of 1-(6-bromopyridin-2-yl)cyclopropan-1-ol typically involves several key steps:
In industrial settings, these synthetic routes may be optimized for scale using continuous flow reactors and automated systems to improve yield and reduce costs.
The molecular structure of 1-(6-bromopyridin-2-yl)cyclopropan-1-ol can be represented by its canonical SMILES notation: C1CC1(C2=NC(=CC=C2)Br)O
. This notation indicates the presence of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 214.06 g/mol |
CAS Number | 1935447-35-0 |
InChI Key | UFWLBOHQQRWXPZ-UHFFFAOYSA-N |
1-(6-bromopyridin-2-yl)cyclopropan-1-ol can undergo various chemical transformations:
These reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields and selectivity for desired products.
The mechanism of action for 1-(6-bromopyridin-2-yl)cyclopropan-1-ol is primarily related to its interaction with biological targets:
Current research aims to elucidate these interactions further, focusing on their implications in biochemical pathways.
The physical properties of 1-(6-bromopyridin-2-yl)cyclopropan-1-ol include:
Key chemical properties involve:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed for characterization and purity assessment.
The compound has several scientific applications:
The molecular architecture of 1-(6-bromopyridin-2-yl)cyclopropan-1-ol exhibits three critical functional elements that define its chemical behavior and application value:
Electrophilic Halogen Handle: The C6-bromine substituent on the pyridine ring creates a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This enables controlled derivatization for structure-activity relationship (SAR) exploration in drug discovery [1] [3]. The bromine position significantly influences reactivity, with 6-bromo isomers offering distinct electronic profiles compared to 5-bromo analogs due to the nitrogen atom’s inductive effects .
Strained Cyclopropanol System: The fused cyclopropane ring introduces substantial angle strain (≈27 kcal/mol), weakening the C–O bond and facilitating ring-opening reactions under acidic conditions or via single-electron transfer processes. This strain-driven reactivity is harnessed in the synthesis of complex ketones, esters, and chain-extended intermediates [1] .
Dual Hydrogen-Bonding Capability: The molecule possesses both a pyridyl nitrogen (hydrogen-bond acceptor) and a cyclopropanol hydroxyl group (hydrogen-bond donor/acceptor), enabling specific interactions with biological targets. This bifunctional recognition profile underpins its utility in designing kinase inhibitors and DNA repair modulators [3] [5].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₈H₈BrNO | Defines elemental composition and mass (214.06 g/mol) |
SMILES | BrC=1N=C(C=CC1)C2(O)CC2 | Encodes 2D molecular structure |
InChIKey | UFWLBOHQQRWXPZ-UHFFFAOYSA-N | Unique structural identifier |
LogP (Calculated) | 1.58 (Consensus) | Moderate lipophilicity for membrane permeability |
Hydrogen Bond Donors | 1 (OH group) | Facilitates target binding |
Hydrogen Bond Acceptors | 2 (N and O) | Enhances solubility and binding interactions |
Rotatable Bonds | 1 | Influences conformational flexibility |
Strain Energy | ~27 kcal/mol (cyclopropane) | Drives ring-opening reactivity |
The synthetic exploitation of cyclopropanol derivatives has evolved through distinct phases, with 1-(6-bromopyridin-2-yl)cyclopropan-1-ol representing a contemporary advancement:
Early Developments (1960s-1980s): Initial syntheses of simple cyclopropanols relied on the Simmons-Smith reaction (Zn/Cu-mediated cyclopropanation of allylic alcohols) or Kulinkovich reactions (Ti-mediated cyclopropanation of esters). These methods faced limitations in regioselectivity and functional group tolerance, restricting access to complex hybrids .
Methodological Advances (1990s-2010s): The advent of transition metal-catalyzed approaches revolutionized the field. Titanium(IV) isopropoxide-mediated couplings, as employed in the synthesis of 1-(5-bromopyridin-2-yl)cyclopropan-1-ol (a positional isomer), demonstrated the feasibility of constructing bromopyridine-cyclopropanol architectures. These protocols involved reacting ethylmagnesium bromide with 2-cyano-5-bromopyridine at -78°C, achieving yields of ~30% after chromatography . This methodology was later adapted for the 6-bromo isomer.
Modern Applications (2020s-Present): Contemporary routes emphasize atom economy and catalytic enantioselectivity. The compound’s role expanded from synthetic curiosity to a strategic building block in medicinal chemistry, particularly for kinase inhibitor development. Patent WO2020210375A1 exemplifies this shift, utilizing brominated cyclopropanol derivatives as precursors to pyrazolo-dihydroquinolines with nanomolar Wee1 kinase inhibitory activity – a mechanism relevant in oncology therapeutics [3]. The strained ring’s participation in ring-expansion cascades and formal C–H insertions further cemented its value in accessing complex heterocycles inaccessible via traditional methods.
Table 2: Evolution of Key Synthetic Methods for Cyclopropanol Derivatives
Period | Dominant Method | Representative Yield | Key Limitations | Advances Enabled |
---|---|---|---|---|
1960s-1980s | Simmons-Smith Cyclopropanation | 40-60% | Poor FG tolerance, low regioselectivity | Access to simple cyclopropanols |
1990s-2010s | Kulinkovich Reaction (Ti-mediated) | 30-70% | Requires esters, stoichiometric Ti | Synthesis of functionalized cyclopropanols |
2010s-Present | Mg/Ti Catalyzed Cyanoepoxide Ring Opening | 30-50% (bromopyridine) | Cryogenic temperatures (-78°C) | Bromopyridine-cyclopropanol hybrids |
Present | Enantioselective Catalysis (Cu, Rh) | 60-90% (ee>95%) | Complex ligand design | Chiral cyclopropanol building blocks |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9